molecular formula C18H20N2O2 B2878479 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034431-89-3

4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2878479
CAS No.: 2034431-89-3
M. Wt: 296.37
InChI Key: DTSOXOITLVIOEP-UHFFFAOYSA-N
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Description

4-{[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic small molecule designed for research applications, integrating a pyridine ring and a pyrrolidine core. Its structure suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery, particularly for exploring therapies targeting the nervous and immune systems . The molecular framework of this compound is of significant scientific interest. The pyrrolidine ring is a common feature in bioactive molecules, contributing to ring strain that can favor binding to biological targets, and often introduces stereochemistry for three-dimensional exploration . The fused or linked pyridine-pyrrolidine structure is found in various alkaloids and pharmacologically active compounds, demonstrating a broad spectrum of properties including analgesic, sedative, antidiabetic, and antimicrobial activities . The 3,4-dimethylbenzoyl moiety attached to the pyrrolidine nitrogen may influence the compound's lipophilicity and its interaction with enzymatic targets. Researchers can utilize this chemical as a building block for synthesizing more complex polyheterocyclic systems or as a probe for investigating biological pathways such as G-protein-coupled receptors (GPCRs), which are relevant in metabolic diseases like diabetes . This product is provided For Research Use Only. It is intended for laboratory research and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-3-4-15(11-14(13)2)18(21)20-10-7-17(12-20)22-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSOXOITLVIOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the attachment of the pyridine and dimethylphenyl groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as palladium or copper complexes. The final product is usually purified through techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound that can interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the pyridine and dimethylphenyl groups can interact with hydrophobic pockets in the target proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares key structural elements of 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine with similar compounds from the evidence:

Compound Name / ID Core Structure Substituents Ring System Key Functional Groups
This compound (Target) Pyridine + pyrrolidine 3,4-Dimethylbenzoyl at pyrrolidine Non-fused (ether-linked) Ether, benzamide
3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine Fused pyrrolo[2,3-b]pyridine 3-Benzoyl, 5-(3,4-dimethoxyphenyl) Fused bicyclic Aryl, benzamide
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Fused triazolopyridine 4-Benzyloxy-3-methoxyphenyl Fused tricyclic Triazole, ether, methoxy
3-({1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine Pyridine + azetidine 4-(1H-Pyrrol-1-yl)benzoyl at azetidine Non-fused (ether-linked) Ether, azetidine, benzamide
3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione Pyrrolidine + oxazolidinedione Naphthalene-1-carbonyl at pyrrolidine Non-fused (linked heterocycles) Oxazolidinedione, naphthamide
Key Observations:
  • Core Heterocycles : The target compound’s ether-linked pyridine-pyrrolidine system contrasts with fused systems in triazolopyridines and pyrrolo[2,3-b]pyridines , which may enhance rigidity and π-π stacking interactions.
  • Ring Size : Replacement of pyrrolidine with azetidine in introduces greater conformational strain, which could alter binding affinity or metabolic stability.

Biological Activity

The compound 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, with a molecular weight of 258.31 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety and a dimethylbenzoyl group.

Synthesis Methods:

  • Pyridine Core Formation: The synthesis typically starts with the preparation of the pyridine core via methods such as the Skraup synthesis.
  • Pyrrolidinyl Group Introduction: This is achieved through nucleophilic substitution reactions.
  • Acylation: The dimethylbenzoyl moiety is introduced using acyl chlorides or anhydrides in the presence of bases like pyridine.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against HIV. For instance, studies on related pyridinone derivatives have shown them to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some analogues displaying nanomolar range activity against various HIV strains .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Pyridine derivatives have been evaluated for their antibacterial effects, with some showing enhanced activity when complexed with metal ions . The specific activity of this compound against bacterial strains remains to be fully elucidated but indicates potential for further investigation.

Structure-Activity Relationship (SAR) Studies

  • Optimization for Antiviral Activity:
    • A series of analogues derived from similar structures were synthesized and tested for their inhibitory effects on HIV-1. Notably, several compounds demonstrated improved efficacy compared to existing treatments like nevirapine .
    • The SAR analysis revealed that modifications to the benzoyl group significantly impacted antiviral potency.
  • Antibacterial Assays:
    • In studies involving metal complexes, it was found that certain combinations of metal salts and pyridine derivatives enhanced antibacterial efficacy against Staphylococcus aureus. This suggests that this compound could be explored in similar contexts .

Data Table: Biological Activity Overview

Biological ActivityRelated CompoundsObserved EffectsReference
AntiviralPyridinone analoguesNanomolar activity against HIV strains
AntibacterialMetal complexesEnhanced MIC values against S. aureus

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